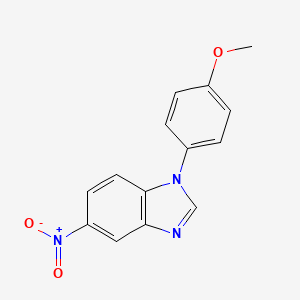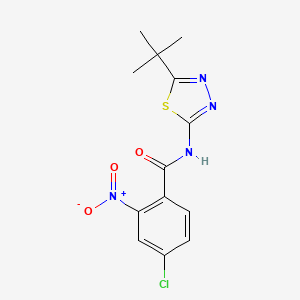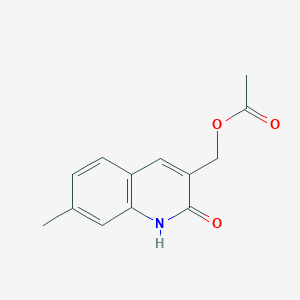![molecular formula C21H20O4 B5880503 3-[2-(4-isopropylphenyl)-2-oxoethyl]-8-methoxy-2H-chromen-2-one](/img/structure/B5880503.png)
3-[2-(4-isopropylphenyl)-2-oxoethyl]-8-methoxy-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-isopropylphenyl)-2-oxoethyl]-8-methoxy-2H-chromen-2-one, commonly known as IMC, is a synthetic compound that belongs to the class of flavones. It has attracted significant attention in the scientific community due to its potential therapeutic properties. IMC has been extensively studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties.
作用機序
The mechanism of action of IMC is not fully understood. However, it has been suggested that IMC exerts its anti-cancer effects by inhibiting various signaling pathways such as NF-κB, Akt, and MAPK. IMC has also been shown to induce apoptosis by activating caspase-3 and caspase-9. Additionally, IMC has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the activation of NF-κB. IMC's anti-oxidant properties are thought to be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
IMC has been shown to have various biochemical and physiological effects. In animal models, IMC has been shown to reduce tumor growth and induce apoptosis in cancer cells. IMC has also been shown to reduce inflammation and oxidative stress. Additionally, IMC has been shown to have a protective effect on the liver and kidneys.
実験室実験の利点と制限
One of the advantages of using IMC in lab experiments is its stability. IMC is a stable compound that can be easily synthesized and stored. Additionally, IMC has been extensively studied, and its potential therapeutic properties have been well established. However, one of the limitations of using IMC in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of IMC. One potential area of research is the development of novel delivery systems for IMC to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of IMC and its potential therapeutic applications. Further studies are also needed to investigate the potential side effects of IMC and its interactions with other drugs. Finally, the potential use of IMC in combination with other drugs or therapies should be explored.
合成法
IMC can be synthesized by a multi-step process that involves the condensation of 4-isopropylacetophenone with salicylaldehyde followed by a cyclization reaction. The resulting product is then subjected to a methylation reaction using dimethyl sulfate to obtain IMC. The purity of the synthesized compound can be confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
IMC has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. IMC has been studied for its potential use in the treatment of various types of cancer such as breast, lung, colon, and prostate cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis. IMC has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. Additionally, IMC has been studied for its anti-oxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress.
特性
IUPAC Name |
8-methoxy-3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-13(2)14-7-9-15(10-8-14)18(22)12-17-11-16-5-4-6-19(24-3)20(16)25-21(17)23/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAFDBCSSUPMQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-3-{2-oxo-2-[4-(propan-2-YL)phenyl]ethyl}-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-mesityl-2-oxoethyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5880450.png)



![N-[4-(dimethylamino)phenyl]-2-pyridinecarbothioamide](/img/structure/B5880473.png)
![N'-(tert-butyl)-N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5880482.png)


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5880520.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5880534.png)
